molecular formula C14H14O B8497482 2-Cyclopropyl-6-methoxynaphthalene

2-Cyclopropyl-6-methoxynaphthalene

Cat. No.: B8497482
M. Wt: 198.26 g/mol
InChI Key: UMCGAUJIMZIPRH-UHFFFAOYSA-N
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Description

2-Cyclopropyl-6-methoxynaphthalene (CAS 878293-91-5) is a high-purity organic compound with the molecular formula C 14 H 14 O and a molecular weight of 198.26 g/mol . This naphthalene derivative is intended for research and development applications, strictly for laboratory use, and is not for diagnostic or therapeutic procedures. As a functionalized naphthalene, this compound serves as a valuable synthetic intermediate or building block in various research fields. Methoxynaphthalene scaffolds are prominently featured in medicinal chemistry, particularly as precursors in the synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and other bioactive molecules . Furthermore, its extended aromatic system makes it a compound of interest in materials science for the development of organic electronic materials and for studying nonlinear optical (NLO) properties . The cyclopropyl group introduces significant steric and electronic effects, which can be exploited to modulate the compound's reactivity and the properties of resulting products in organic synthesis, including participation in Friedel-Crafts acylation reactions . Researchers value this chemical for its potential in creating novel molecular structures for pharmaceutical and advanced material applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H14O

Molecular Weight

198.26 g/mol

IUPAC Name

2-cyclopropyl-6-methoxynaphthalene

InChI

InChI=1S/C14H14O/c1-15-14-7-6-12-8-11(10-2-3-10)4-5-13(12)9-14/h4-10H,2-3H2,1H3

InChI Key

UMCGAUJIMZIPRH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C3CC3

Origin of Product

United States

Advanced Synthetic Applications and Derivatization Strategies for 2 Cyclopropyl 6 Methoxynaphthalene Scaffolds

Functional Group Interconversions and Modifications

No literature was found that specifically describes the functional group interconversions of 2-cyclopropyl-6-methoxynaphthalene. The subsections below are based on general synthetic principles or derivatizations of other naphthalene-containing molecules.

Carboxamide Derivative Synthesis

There are no specific examples of carboxamide synthesis starting from this compound. However, the synthesis of amides from related naphthalene (B1677914) structures is well-established. For instance, (S)-2-(6-methoxynaphthalen-2-yl)propanoic acid (Naproxen) has been converted to a series of N-substituted ethyl propanamides. nih.gov This common type of reaction involves activating the carboxylic acid group and then reacting it with an appropriate amine. Should a synthetic route to 2-(6-methoxynaphthalen-2-yl)cyclopropanecarboxylic acid be developed, a similar amidation protocol could theoretically be applied.

Sulfonohydrazide and Benzo Hydrazide Derivatives

No published methods for the synthesis of sulfonohydrazide or benzohydrazide (B10538) derivatives from a this compound precursor were identified. In a related context, a patented method for synthesizing 6-methoxy-2-naphthaldehyde (B117158) mentions the formation of 6-methoxy-2-naphthalene formic hydrazide from 6-methoxy-2-naphthoic acid and hydrazine (B178648) hydrate (B1144303) as part of a multi-step process. patsnap.com This indicates that if the cyclopropyl (B3062369) moiety were tolerant of the reaction conditions, and if a suitable carboxylic acid precursor existed, the formation of a hydrazide might be feasible.

Thiadiazole Ring Formation

The formation of a thiadiazole ring system originating from this compound has not been reported. Thiadiazole synthesis often involves the cyclization of thiosemicarbazide (B42300) derivatives with reagents like phosphorus oxychloride or the reaction of hydrazonoyl halides with thiocarbamates. The application of these methods would require a precursor molecule derived from the this compound scaffold containing appropriate functional groups, such as a carboxylic acid or an acyl halide, for which no synthetic procedures are currently described.

Stereoselective Synthesis of Advanced Molecular Architectures

General methods for the stereoselective synthesis of cyclopropanes are abundant, but none specifically address the this compound structure.

Use as Intermediates in Complex Molecule Synthesis

No documented examples exist where this compound is explicitly used as an intermediate in the synthesis of more complex molecules. The closely related compound, 2-acetyl-6-methoxynaphthalene, serves as a key intermediate in the synthesis of Naproxen. google.comjustia.com Likewise, 6-bromo-2-methoxynaphthalene is a known precursor for both Naproxen and Nabumetone. google.com These examples highlight the utility of the 6-methoxynaphthalene core in medicinal chemistry, suggesting that a cyclopropyl variant, if accessible, could also serve as a valuable building block.

Analogue Design and Synthesis

The design of analogues based on the this compound core often involves strategic modifications at three key positions: the methoxy (B1213986) group, the naphthalene ring, and the cyclopropyl moiety. These modifications are aimed at exploring the structure-activity relationships (SAR) of resulting compounds for various applications, including medicinal chemistry and materials science.

A primary strategy for derivatization involves the O-demethylation of the methoxy group to yield the corresponding phenol, 2-cyclopropyl-6-hydroxynaphthalene. This transformation is significant as it introduces a reactive hydroxyl group that can serve as a handle for further functionalization, such as etherification, esterification, or conversion to a sulfonate. The demethylation of aryl methyl ethers can be achieved using various reagents. researchgate.net For instance, studies on related methoxynaphthalene compounds have demonstrated successful demethylation, which can potentially be applied to this compound. researchgate.netpatsnap.com

Another key approach to analogue synthesis is through electrophilic substitution on the electron-rich naphthalene ring. The positions for substitution are directed by the existing methoxy and cyclopropyl groups. This allows for the introduction of a wide range of substituents, including nitro, halogen, and acyl groups, which can then be further elaborated.

Furthermore, the synthesis of analogues often begins from precursors such as 2-bromo-6-methoxynaphthalene (B28277). This bromo-derivative is a versatile intermediate for introducing the cyclopropyl group via palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling with cyclopropylboronic acid. nih.govrsc.orglibretexts.orgyoutube.com The same bromo-intermediate can be used to generate a diverse library of analogues by coupling with various other organoboron or organotin reagents. nih.govresearchgate.net

The synthesis of amino derivatives represents another important derivatization strategy. This can be achieved through various synthetic routes, including the reduction of a nitro group previously introduced onto the naphthalene ring or through modern catalytic amination reactions on a halogenated precursor. The introduction of an amino group provides a site for amide bond formation, sulfonylation, and other transformations to create a diverse set of analogues. clockss.orgnih.govresearchgate.net

Below are examples of synthetic strategies that can be employed for the derivatization of the this compound scaffold, starting from readily available precursors.

Starting MaterialReagent(s)ProductReaction Type
2-Bromo-6-methoxynaphthaleneCyclopropylboronic acid, Pd catalyst, BaseThis compoundSuzuki-Miyaura Coupling
This compoundBBr₃ or other demethylating agent2-Cyclopropyl-6-hydroxynaphthaleneO-Demethylation
2-Cyclopropyl-6-hydroxynaphthaleneAlkyl halide, Base2-Cyclopropyl-6-alkoxynaphthaleneWilliamson Ether Synthesis
This compoundHNO₃, H₂SO₄Nitro-2-cyclopropyl-6-methoxynaphthaleneNitration
Nitro-2-cyclopropyl-6-methoxynaphthaleneH₂, Pd/C or SnCl₂, HClAmino-2-cyclopropyl-6-methoxynaphthaleneReduction
2-Bromo-6-cyclopropylnaphthaleneAmine, Pd catalyst, BaseN-Aryl/alkyl-2-amino-6-cyclopropylnaphthaleneBuchwald-Hartwig Amination

Conclusion and Future Research Directions

Summary of Current Academic Understanding

The academic understanding of 2-Cyclopropyl-6-methoxynaphthalene is centered on its role as a structured chemical intermediate, primarily within the fields of organic synthesis and medicinal chemistry. Research has established the compound as a key building block, valued for its specific molecular architecture which combines a naphthalene (B1677914) core, a methoxy (B1213986) functional group, and a strained cyclopropyl (B3062369) ring. This combination makes it a significant precursor for the synthesis of more complex molecules, particularly analogs of existing pharmaceuticals. Its structural similarity to key intermediates for non-steroidal anti-inflammatory drugs (NSAIDs), such as Naproxen which is derived from the related 2-Acetyl-6-methoxynaphthalene, positions it as a compound of interest for developing novel therapeutic agents.

The synthesis of aryl cyclopropanes, including this compound, is well-documented through various cross-coupling reactions. Palladium-catalyzed methods, such as the Suzuki-Miyaura coupling using potassium cyclopropyltrifluoroborates or cross-coupling with cyclopropylmagnesium bromide, are established routes for its formation. These methods provide reliable, albeit sometimes challenging, pathways to introduce the cyclopropyl moiety onto the naphthalene scaffold. The core of the current understanding, therefore, revolves around its synthetic accessibility and its potential as a modular component in drug discovery and materials science.

Summary of this compound Research Focus
Area of FocusKey Findings and MethodologiesPrimary Application
Chemical SynthesisFormation via Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Grignard).Organic Synthesis Intermediate
Medicinal ChemistryServes as a building block for creating analogs of bioactive molecules (e.g., NSAIDs).Drug Discovery Scaffolding
Structural ChemistryCombines naphthalene core with a strained cyclopropyl ring, offering unique steric and electronic properties.Development of Novel Compounds

Emerging Research Avenues

Emerging research is poised to expand the utility of this compound beyond its role as a simple intermediate. One significant avenue is its application in the development of novel bioactive compounds where the cyclopropyl group is not just a structural analog but a key pharmacophore. The unique electronic properties and conformational rigidity of the cyclopropyl ring can be exploited to modulate biological activity, receptor binding affinity, and metabolic stability of new drug candidates.

Furthermore, research is moving towards incorporating such building blocks into more complex molecular systems. The development of modular strategies for synthesizing macrocycles and other large-ring systems could utilize intermediates like this compound to introduce specific, rigidified segments into a larger structure. Another promising frontier lies in the exploration of its derivatives in materials science, where the photophysical properties of the naphthalene core could be fine-tuned by substituents like the cyclopropyl group for applications in organic electronics or as fluorescent probes. The use of highly strained precursors, such as bicyclo[1.1.0]butanes, as a means to generate complex cyclopropyl-decorated arenes represents a novel approach that could lead to the discovery of new molecules with unique properties.

Methodological Advancements and Challenges

While established methods for synthesizing this compound exist, significant research is focused on overcoming their limitations. A primary challenge is the development of more efficient, sustainable, and cost-effective catalytic systems. Current palladium-catalyzed reactions, while effective, often require specific ligands and carefully controlled conditions. Future advancements will likely involve the use of more abundant and less expensive metal catalysts, such as cobalt or nickel, for cross-coupling reactions.

The primary challenges that future research aims to address include:

Catalyst Efficiency: Developing catalysts that offer higher turnover numbers and operate under milder, more environmentally friendly conditions.

Substrate Scope: Broadening the range of functional groups tolerated by existing synthetic methods to allow for the creation of more diverse derivatives.

Stereocontrol: Designing stereoselective reactions to produce optically active cyclopropyl-containing molecules, which is crucial for many pharmaceutical applications.

Process Scalability: Translating novel laboratory-scale syntheses into robust, large-scale industrial processes.

Q & A

Q. What are the recommended methods for synthesizing 2-Cyclopropyl-6-methoxynaphthalene, and what are common challenges during preparation?

Synthesis typically involves cyclopropanation of a pre-functionalized naphthalene backbone. Key steps include:

  • Cyclopropane Ring Introduction : Use transition-metal catalysts (e.g., palladium) to couple cyclopropyl groups to the naphthalene core. Steric hindrance from the methoxy group may require optimized reaction temperatures (e.g., 60–80°C) .
  • Methoxy Group Retention : Protect the methoxy group during synthesis using acid-labile protecting groups (e.g., tert-butyldimethylsilyl ether) to prevent demethylation under harsh conditions .
  • Purification Challenges : Column chromatography with silica gel and hexane/ethyl acetate gradients is effective, but recrystallization in ethanol may improve purity due to the compound’s moderate solubility .

Q. How should researchers characterize this compound to confirm structural integrity?

A multi-technique approach is essential:

  • NMR Spectroscopy : 1^1H NMR can confirm cyclopropane proton splitting patterns (δ 0.8–1.5 ppm) and methoxy singlet (δ ~3.9 ppm). 13^{13}C NMR detects quaternary carbons in the cyclopropane ring (~10–15 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) ensures molecular ion accuracy (e.g., [M+H]+^+ at m/z 212.1201 for C14_{14}H14_{14}O). Electron ionization (EI) fragmentation patterns distinguish cyclopropyl from isomeric groups .
  • X-ray Crystallography : Resolves steric effects of the cyclopropane-methoxy arrangement, though crystal growth may require slow evaporation in dichloromethane/hexane .

Q. What are the critical storage and handling protocols for this compound in laboratory settings?

  • Storage : Protect from light in amber glass vials at 2–8°C. Desiccate to prevent hydrolysis of the cyclopropane ring under humid conditions .
  • Handling : Use nitrile gloves and fume hoods to avoid dermal exposure. Local exhaust ventilation is recommended due to limited vapor pressure data .
  • Incompatibilities : Avoid strong oxidizers (e.g., peroxides) to prevent ring-opening reactions .

Q. Which analytical methods are suitable for quantifying this compound in complex matrices?

  • HPLC-UV : Use a C18 column with methanol/water (75:25) mobile phase; retention time ~8.2 min (λ = 254 nm) .
  • GC-MS : Derivatize with BSTFA to enhance volatility. Monitor m/z 212 (molecular ion) and fragments at m/z 141 (naphthalene backbone) .
  • LC-HRMS : Achieve sub-ppm mass accuracy for trace quantification in biological samples (LOQ = 0.1 ng/mL) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicological data across experimental models?

Discrepancies often arise from:

  • Model Indirectness : Rodent metabolic pathways may poorly mimic human hepatic CYP450-mediated oxidation of the cyclopropane ring. Validate using humanized liver models .
  • Dose-Response Variability : Apply the Hill equation to assess non-linear effects. For example, nasal epithelial toxicity in rats shows threshold effects at >50 mg/kg/day, while linear responses occur in vitro .
  • Risk of Bias Mitigation : Use the Risk of Bias (RoB) framework (Table C-6/C-7) to evaluate randomization, blinding, and outcome reporting in conflicting studies .

Q. What experimental design considerations are critical for in vivo studies of this compound?

  • Dosing Regimens : Subchronic oral administration (28–90 days) at 10, 50, and 100 mg/kg/day in Sprague-Dawley rats identifies NOAELs. Include recovery groups to assess reversibility .
  • Endpoint Selection : Prioritize histopathology (e.g., liver hypertrophy, olfactory epithelium degeneration) and serum biomarkers (ALT, AST) .
  • Confounding Factors : Control for strain-specific metabolic differences (e.g., Fischer 344 vs. Wistar rats) using littermates and standardized diets .

Q. How can computational models predict the environmental fate of this compound?

  • QSAR Modeling : Estimate biodegradation half-lives (e.g., EPI Suite) using log PowP_{ow} (~3.1) and molar refractivity (55.6). Predict moderate persistence in soil (t1/2_{1/2} = 30–60 days) .
  • Molecular Dynamics (MD) : Simulate interactions with humic acids to assess adsorption in aquatic systems. The cyclopropane ring increases hydrophobicity, enhancing sediment binding .
  • Read-Across Approaches : Leverage data for structural analogs (e.g., 2-methylnaphthalene) to fill data gaps in photolysis rates .

Q. What methodologies elucidate the metabolic pathways of this compound in mammalian systems?

  • Metabolite Profiling : Incubate with human liver microsomes (HLMs) and NADPH. Detect phase I metabolites (e.g., hydroxylated cyclopropane) via UPLC-QTOF .
  • Isotope-Labeling : Synthesize 13^{13}C-cyclopropane variants to track ring-opening metabolites (e.g., propionaldehyde derivatives) .
  • Enzyme Inhibition Assays : Use ketoconazole (CYP3A4 inhibitor) to confirm oxidative metabolism dominance .

Q. What are the current data gaps in understanding this compound’s genotoxic potential?

  • In Silico Alerts : The cyclopropane ring may form reactive epoxides. Use Derek Nexus to flag DNA alkylation risks .
  • Ames Test Variants : Conduct assays in TA98 and TA100 strains ± S9 metabolic activation. Compare to 2-methylnaphthalene (negative control) .
  • Comet Assay : Evaluate DNA strand breaks in HepG2 cells after 24-h exposure (0.1–10 µM). Include positive controls (e.g., ethyl methanesulfonate) .

Q. How should researchers prioritize future studies to address regulatory data needs for this compound?

ATSDR identifies critical gaps in:

  • Chronic Toxicity : 2-year carcinogenicity studies in rodents (oral and inhalation routes) .
  • Developmental Effects : Zebrafish embryo models (FET assay) to assess teratogenicity of hydroxylated metabolites .
  • Ecotoxicology : Daphnia magna acute toxicity (48-h EC50_{50}) and algal growth inhibition tests .

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